(+)-2-Diethylaminopropiophenone

Obesity pharmacotherapy Clinical trial Weight loss efficacy

(+)-2-Diethylaminopropiophenone, systematically named (2S)-2-(diethylamino)-1-phenylpropan-1-one and also known as (S)-amfepramone or (S)-diethylpropion, is the dextrorotatory enantiomer of the clinically utilized anorectic agent amfepramone. It belongs to the cathinone class of phenethylamine derivatives and functions as a prodrug, with its in vivo pharmacological activity primarily mediated by the N-de-ethylated metabolite N-ethylaminopropiophenone, which acts as a substrate at the norepinephrine transporter (NET; IC50 = 99 nM) and as an inhibitor at the dopamine transporter (DAT; IC50 = 1014 nM).

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 39648-49-2
Cat. No. B12734215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-2-Diethylaminopropiophenone
CAS39648-49-2
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3/t11-/m0/s1
InChIKeyXXEPPPIWZFICOJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-2-Diethylaminopropiophenone (CAS 39648-49-2): Procurement-Grade Overview of the (S)-Enantiomer of Amfepramone


(+)-2-Diethylaminopropiophenone, systematically named (2S)-2-(diethylamino)-1-phenylpropan-1-one and also known as (S)-amfepramone or (S)-diethylpropion, is the dextrorotatory enantiomer of the clinically utilized anorectic agent amfepramone . It belongs to the cathinone class of phenethylamine derivatives and functions as a prodrug, with its in vivo pharmacological activity primarily mediated by the N-de-ethylated metabolite N-ethylaminopropiophenone, which acts as a substrate at the norepinephrine transporter (NET; IC50 = 99 nM) and as an inhibitor at the dopamine transporter (DAT; IC50 = 1014 nM) . The parent compound itself displays negligible affinity (IC50 > 10,000 nM) at all monoamine transporters, underscoring the necessity of precise stereochemical identity for reproducible research outcomes .

Why (+)-2-Diethylaminopropiophenone Cannot Be Substituted with Racemic Amfepramone or Achiral Analogues


Substituting (+)-2-diethylaminopropiophenone with racemic amfepramone or with achiral appetite suppressants such as phentermine or sibutramine introduces uncontrolled variables that compromise experimental reproducibility and regulatory defensibility. First, the (S)-enantiomer is configurationally labile in aqueous solution and human plasma, exhibiting a racemization half-life of approximately 23–25 minutes under physiological conditions , meaning that enantiopure starting material is essential for any time-sensitive pharmacological study. Second, the parent compound is a prodrug requiring in situ N-de-ethylation to the active metabolite N-ethylaminopropiophenone ; inter-species and inter-individual variability in this metabolic step can produce divergent pharmacodynamic profiles when stereochemically undefined material is used. Third, in-class agents differ substantially in their neurotransmitter selectivity—phentermine primarily releases norepinephrine (NET EC50 = 39.4 nM) and dopamine (DAT EC50 = 262 nM), whereas the active metabolite of (+)-diethylaminopropiophenone is approximately 10-fold selective for norepinephrine over dopamine . These orthogonal differentiation points make stereochemically defined (+)-2-diethylaminopropiophenone non-substitutable for studies requiring precise monoaminergic target engagement.

Quantitative Differentiation Evidence for (+)-2-Diethylaminopropiophenone


Superior 52-Week Weight Loss vs. Placebo and Non-Inferiority to Sibutramine

In a 52-week randomized, placebo-controlled trial directly comparing five centrally acting anorectic drugs in obese premenopausal women, diethylpropion (75 mg daily) produced a mean weight loss of -10.0 ± 6.4 kg, which was statistically superior to placebo (-3.1 ± 4.3 kg; P < 0.001) and numerically the largest absolute weight reduction among all active comparators tested, including sibutramine 15 mg (-9.5 ± 5.9 kg), fenproporex 25 mg (-7.8 ± 6.9 kg), and mazindol 2 mg (-7.4 ± 4.9 kg) . Additionally, 71.4% of DEP-treated patients achieved ≥5% weight loss vs. 33.3% on placebo (P < 0.001) . No formal statistical comparison between DEP and sibutramine was conducted, but the absolute difference of -0.5 kg favors DEP .

Obesity pharmacotherapy Clinical trial Weight loss efficacy

Preserved Muscle Mass and Significant Fat Loss During 12-Week Treatment

A retrospective study of 142 obese patients treated with diethylpropion 25 mg three times daily plus dietary intervention for 84 days demonstrated body weight reduction of 9.5 ± 3 kg (10 ± 0.0%; P = 0.008) with significant fat loss of 11.5 ± 4.6 kg (20.5 ± 0.0%; P = 0.005) and no significant change in skeletal muscle mass (-2.4 ± 4.6 kg; 3.6 ± 1.3%; P = 0.58) . Systolic and diastolic blood pressures showed no significant changes from baseline despite mild increases after day 70 . This body-composition-sparing profile is a differentiating feature not routinely reported for phentermine or sibutramine in comparable short-term studies .

Body composition Fat loss Muscle preservation

Prodrug Mechanism: Parent Compound Shows Negligible Monoamine Transporter Activity vs. Metabolite

In vitro transporter assays demonstrate that diethylpropion (the parent compound) exhibits IC50/EC50 values >10,000 nM at NET, DAT, and SERT, confirming it lacks direct activity at all three monoamine transporters . In contrast, its primary N-de-ethylated metabolite, N-ethylaminopropiophenone, is a potent substrate at NET (IC50 = 99.3 ± 6.6 nM, comparable to phentermine NET EC50 = 39.4 nM), a weaker uptake inhibitor at DAT (IC50 = 1014 ± 80 nM), and a weak substrate at SERT (IC50 = 2118 ± 98 nM) . This prodrug-to-active-metabolite conversion pathway distinguishes (+)-diethylaminopropiophenone from direct-acting sympathomimetics such as phentermine and amphetamine, which engage transporters without prior metabolic activation .

Prodrug activation Monoamine transporters Structure-activity relationship

Lower Dopamine Transporter Potency vs. Cocaine and Bupropion in Brain Slice Electrophysiology

In rat nucleus accumbens brain slice preparations measuring electrically evoked dopamine efflux by voltammetry, diethylpropion was the least potent among all cathinones and stimulants tested. Cocaine was more potent than bupropion and ethcathinone, while diethylpropion was least potent overall . Diethylpropion increased peak dopamine efflux after electrical stimulation and slowed dopamine reuptake, consistent with a cocaine-like dopamine transporter inhibitor profile, but with the weakest potency in the series . This rank-order potency suggests a lower dopaminergic abuse-liability signal compared with cocaine and other cathinones, though direct human abuse-potential data remain limited .

Dopamine efflux Abuse liability Cathinone pharmacology

Optimal Application Scenarios for (+)-2-Diethylaminopropiophenone Based on Quantitative Evidence


Stereochemically Controlled PK/PD Modeling of Prodrug Bioactivation

The well-characterized prodrug-to-active-metabolite pathway—where the parent compound is devoid of transporter activity (IC50 > 10,000 nM at all MATs) and the N-de-ethylated metabolite drives NET-mediated pharmacology (IC50 = 99 nM)—makes enantiopure (+)-2-diethylaminopropiophenone an ideal tool compound for pharmacokinetic-pharmacodynamic modeling studies that require a single rate-limiting metabolic step . Because racemization occurs with a t₁/₂ of 23–25 min in human plasma, starting from the (S)-enantiomer is mandatory to deconvolve stereochemical stability from metabolic clearance in data interpretation .

Obesity Clinical Trial Benchmarking with Body Composition Endpoints

For clinical obesity studies intending to capture body composition quality (fat loss vs. muscle preservation), (+)-diethylaminopropiophenone offers a distinct evidence base: the 84-day retrospective data show 11.5 kg fat loss with no significant muscle mass decline , and the 52-week randomized trial demonstrates -10.0 kg total weight loss with 71.4% of patients achieving ≥5% reduction . These dual datasets support its use as a positive control or reference arm in trials evaluating novel anti-obesity agents where body composition, not just scale weight, is a registrational endpoint.

Abuse-Liability Differentiation Studies Within Cathinone Class

The direct electrophysiological comparison of diethylpropion against cocaine, bupropion, ethcathinone, mephedrone, and amphetamine in rat accumbens slices—showing diethylpropion to be the least potent dopamine transporter modulator in the series—positions (+)-diethylaminopropiophenone as a low-dopaminergic reference standard for abuse-liability screening panels . Procurement of the stereochemically pure (S)-enantiomer ensures that any observed pharmacological signal originates from the clinically relevant isomer, avoiding confounds introduced by the (R)-enantiomer present in racemic material.

Quote Request

Request a Quote for (+)-2-Diethylaminopropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.